(E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide is a complex organic compound that has attracted attention in various scientific fields due to its unique structural properties and potential applications. This compound features an acrylamide backbone, a fluorophenyl group, and a thiazolyl group, making it a versatile molecule for research and industrial purposes. Its synthesis and characterization are of particular interest in medicinal chemistry and materials science.
This compound is classified as an acrylamide derivative, which is a type of organic compound characterized by the presence of an acrylamide functional group. The presence of the fluorophenyl and thiazolyl substituents enhances its chemical reactivity and potential biological activity. The compound can be sourced from various chemical suppliers, including specialized chemical manufacturers and research institutions.
The synthesis of (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide typically involves multiple steps, including the formation of the acrylamide moiety and the introduction of the fluorophenyl and thiazolyl groups. One common synthetic route includes:
The reaction conditions often involve solvents such as dichloromethane or acetonitrile, with bases like triethylamine used to neutralize hydrochloric acid generated during the reaction. The reaction progress can be monitored using thin-layer chromatography (TLC), and purification is typically achieved through column chromatography.
The molecular structure of (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide can be represented as follows:
(E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide can undergo various chemical reactions, including:
The reactivity of this compound can be exploited in synthetic organic chemistry to create more complex structures or to modify existing compounds for enhanced properties.
The mechanism of action for (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide is primarily related to its interactions with biological targets. It may modulate enzyme activity or bind to specific receptors, leading to various biological effects such as:
(E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide has several scientific applications:
This comprehensive analysis highlights the significance of (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide in both academic research and practical applications across various fields.
Acrylamide-thiazole hybrids represent a strategically designed class of bioactive molecules that leverage synergistic pharmacological properties. The acrylamide moiety enables covalent, irreversible binding to cysteine residues in target proteins, a mechanism validated in kinase inhibitors (e.g., ibrutinib) and glutathione S-transferase omega 1 (GSTO1-1) inhibitors [1]. This electrophilic reactivity allows sustained target engagement, overcoming competitive displacement seen with non-covalent inhibitors. Concurrently, the thiazole ring—a privileged heterocycle—imparts metabolic stability, π-stacking capability, and hydrogen-bonding capacity, enhancing target affinity and pharmacokinetic profiles [4].
Recent studies demonstrate that acrylamide-thiazole hybrids exhibit dual-targeting capabilities. For example, compound 49 (an acrylamide-thiazole GSTO1-1 inhibitor) achieved sub-nanomolar potency (IC~50~ = 0.22 ± 0.02 nM) by covalently binding to Cys32 in the enzyme’s active site [1]. This synergy is further evidenced by the compound class’s broad activity against oncology targets, including:
Table 1: Bioactivity Profile of Representative Acrylamide-Thiazole Hybrids
Compound | Target | IC~50~/K~i~ | Key Structural Features |
---|---|---|---|
KT53 [1] | GSTO1-1 | 0.6 μM | α-Chloroacetamide-thiazole |
C1-27 [1] | GSTO1-1 | 1.8 μM | Chloroacetamide-dimethylthiazole |
Compound 49 [1] | GSTO1-1 | 0.22 nM | Acrylamide-5-phenylthiazole |
Dasatinib [4] | Src/Bcr-Abl | <1 nM | Aminothiazole-carboxamide |
The resurgence of covalent drug discovery—driven by rational design to mitigate off-target effects—positions acrylamide-thiazole scaffolds as versatile tools for targeting non-catalytic cysteines in challenging disease contexts [1] .
The compound (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide integrates distinct pharmacophores that confer target specificity and physicochemical stability. Its E-configured acrylamide linker establishes a planar conformation, confirmed by X-ray crystallography in analogues like GSTO1:44 (PDB ID: 5V3Q), which enables optimal alignment with hydrophobic enzyme pockets [1]. Key structural attributes include:
Table 2: Computational Analysis of Key Structural Parameters
Parameter | Value/Property | Method | Biological Implication |
---|---|---|---|
logP | 3.72 ± 0.15 | SwissADME | Balanced lipophilicity for cell penetration |
Electrophilicity Index (ω) | 1.89 eV | DFT/B3LYP/6-31G* | Moderate reactivity favoring selectivity |
H-bond Acceptors | 3 | RDKit | Enhanced solubility and target engagement |
Rotatable Bonds | 4 | Molecular Dynamics | Reduced conformational flexibility |
This configuration is optimized for engaging deep hydrophobic clefts in targets like kinases or GSTs, as demonstrated in cocrystal structures of analogous compounds (e.g., GSTO1:44) [1].
Thiazole-based pharmacophores have evolved from serendipitous discoveries to rationally designed therapeutics. The Hantzsch thiazole synthesis (1889) enabled early antimicrobial agents (e.g., sulfathiazole), but modern applications exploit thiazoles as kinase hinge-binders and allosteric modulators [4]. Notable milestones include:
Acrylamides gained prominence with covalent irreversible inhibitors like ibrutinib (2013), which alkylates Cys481 in Bruton’s tyrosine kinase (BTK). This strategy mitigates pharmacokinetic challenges of competitive inhibition and enables lower dosing . The acrylamide-thiazole merger represents a convergence of these lineages, exemplified by:
Table 3: Evolution of Thiazole and Acrylamide Pharmacophores in Approved Drugs
Era | Thiazole Drug | Indication | Acrylamide Drug | Indication |
---|---|---|---|---|
1940s | Sulfathiazole | Bacterial infections | None | — |
2000s | Dasatinib | CML | Afatinib (2013) | NSCLC |
2010s | Alpelisib | Breast cancer | Ibrutinib (2013) | Lymphoma |
2020s | — | — | Compound 49 [1] | (Preclinical) |
Hybridization now focuses on polypharmacology: Simultaneously targeting structurally homologous enzymes (e.g., kinases and GSTs) to overcome compensatory pathways in cancer [1] [4]. This historical trajectory underscores the scaffold’s viability for addressing evolving therapeutic challenges.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2